N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, and anticancer properties . The unique structure of this compound, which includes both thiadiazole and thiadiazole carboxamide moieties, contributes to its wide range of applications in scientific research and industry.
Preparation Methods
The synthesis of N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl chloride intermediate reacts with different nucleophiles to form various derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes . The compound’s ability to interfere with enzyme activity contributes to its antiviral, antibacterial, and anticancer effects .
Comparison with Similar Compounds
N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE can be compared with other thiadiazole derivatives, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares a similar core structure but lacks the carboxamide moiety.
N-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide: This derivative has a different substituent on the thiadiazole ring, which may result in different biological activities.
(4-Methoxyphenyl)methyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate: This compound has a carbamate group instead of a carboxamide group.
Properties
Molecular Formula |
C12H8ClN5OS3 |
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Molecular Weight |
369.9 g/mol |
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C12H8ClN5OS3/c13-8-4-2-1-3-7(8)5-20-12-17-16-11(22-12)14-10(19)9-6-21-18-15-9/h1-4,6H,5H2,(H,14,16,19) |
InChI Key |
WGPFVVXTMVWAGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)C3=CSN=N3)Cl |
Origin of Product |
United States |
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